TN1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TN1 est un puissant inducteur de l'hémoglobine fœtale (HbF). Il a montré une efficacité significative dans l'induction de l'hémoglobine fœtale dans les lignées cellulaires leucémiques, ce qui en fait un candidat prometteur pour des applications thérapeutiques, en particulier dans le traitement de la drépanocytose et de la bêta-thalassémie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de TN1 implique un criblage à haut débit d'une large bibliothèque chimique pour identifier une purine substituée en 2,6-diamino. Le composé est synthétisé par une série de réactions chimiques, y compris une amination et une cyclisation, dans des conditions contrôlées .

Méthodes de production industrielle : La production industrielle de this compound implique l'optimisation du processus de synthèse pour atteindre un rendement et une pureté élevés. Cela comprend l'utilisation de techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour la purification et le contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions : TN1 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans this compound.

Substitution : this compound peut subir des réactions de substitution pour remplacer des atomes ou des groupes spécifiques dans sa structure.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont employés.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent avoir des activités et des propriétés biologiques différentes .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : this compound est utilisé comme composé de référence dans les études chimiques pour comprendre sa réactivité et son interaction avec d'autres molécules.

Biologie : Il est utilisé dans des études de culture cellulaire pour induire la production d'hémoglobine fœtale dans les lignées cellulaires leucémiques.

Médecine : this compound est étudié pour ses applications thérapeutiques potentielles dans le traitement de la drépanocytose et de la bêta-thalassémie en induisant la production d'hémoglobine fœtale.

Industrie : this compound est utilisé dans l'industrie pharmaceutique pour le développement et les tests de médicaments

5. Mécanisme d'action

This compound exerce ses effets en induisant la production d'hémoglobine fœtale. Il augmente la transcription et les niveaux de protéines de la gamma-globine, un composant de l'hémoglobine fœtale. This compound y parvient en interagissant avec des cibles moléculaires et des voies spécifiques impliquées dans la synthèse de l'hémoglobine .

Composés similaires :

Hydroxyurée : Un inducteur bien connu de l'hémoglobine fœtale, mais this compound a montré une efficacité plus élevée dans l'induction de l'hémoglobine fœtale à des concentrations plus faibles.

Butyrate de sodium : Un autre inducteur de l'hémoglobine fœtale, mais this compound a démontré une puissance supérieure.

Inhibiteurs de la désacétylase des histones : Ces composés induisent également l'hémoglobine fœtale, mais this compound a montré des effets plus importants

Unicité de this compound : this compound se distingue par sa forte puissance et son efficacité dans l'induction de l'hémoglobine fœtale à des concentrations plus faibles que les autres composés. Cela en fait un candidat prometteur pour des applications thérapeutiques, en particulier dans le traitement des hémoglobinopathies .

Applications De Recherche Scientifique

TN1 has a wide range of scientific research applications:

Chemistry: this compound is used as a reference compound in chemical studies to understand its reactivity and interaction with other molecules.

Biology: It is used in cell culture studies to induce fetal hemoglobin production in leukemia cell lines.

Medicine: this compound is being investigated for its potential therapeutic applications in treating sickle cell disease and beta-thalassemia by inducing fetal hemoglobin production.

Industry: this compound is used in the pharmaceutical industry for drug development and testing

Mécanisme D'action

TN1 exerts its effects by inducing the production of fetal hemoglobin. It increases the transcription and protein levels of gamma-globin, a component of fetal hemoglobin. This compound achieves this by interacting with specific molecular targets and pathways involved in hemoglobin synthesis .

Comparaison Avec Des Composés Similaires

Hydroxyurea: A well-known inducer of fetal hemoglobin, but TN1 has shown higher efficacy in inducing fetal hemoglobin at lower concentrations.

Sodium Butyrate: Another inducer of fetal hemoglobin, but this compound has demonstrated superior potency.

Histone Deacetylase Inhibitors: These compounds also induce fetal hemoglobin, but this compound has shown more significant effects

Uniqueness of this compound: this compound stands out due to its high potency and efficacy in inducing fetal hemoglobin at lower concentrations compared to other compounds. This makes it a promising candidate for therapeutic applications, particularly in treating hemoglobinopathies .

Propriétés

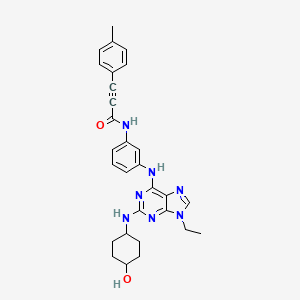

IUPAC Name |

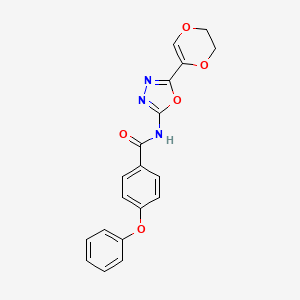

N-[3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]phenyl]-3-(4-methylphenyl)prop-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O2/c1-3-36-18-30-26-27(34-29(35-28(26)36)33-21-12-14-24(37)15-13-21)32-23-6-4-5-22(17-23)31-25(38)16-11-20-9-7-19(2)8-10-20/h4-10,17-18,21,24,37H,3,12-15H2,1-2H3,(H,31,38)(H2,32,33,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFYQTIUHLNNSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)O)NC4=CC(=CC=C4)NC(=O)C#CC5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3011599.png)

![tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3011601.png)

![2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3011604.png)

![3-allyl-6-ethyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3011608.png)

![N-[1-[(1-Methylbenzimidazol-2-yl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B3011612.png)

![Tert-butyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3011615.png)

![6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3011617.png)

![5-morpholin-4-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B3011620.png)

![N-(2-methoxyphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3011621.png)